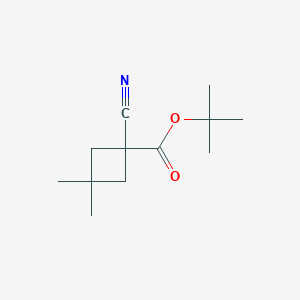

Tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate is a chemical compound with the molecular formula C12H19NO2 . It has a molecular weight of 209.28 .

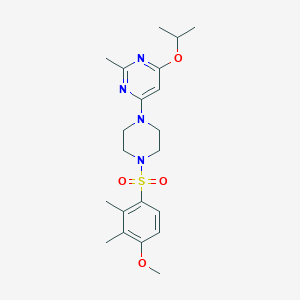

Molecular Structure Analysis

The molecular structure of Tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate is characterized by a cyclobutane core with a cyano group and a tert-butyl carboxylate group attached . The exact conformation of the molecule could be influenced by various factors, including the steric hindrance of the tert-butyl group .Physical And Chemical Properties Analysis

Tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate has a molecular weight of 209.28 . Unfortunately, other physical and chemical properties such as boiling point and solubility are not available from the current information .科学的研究の応用

Synthesis and Chemical Transformations

Intermediate in Synthesis : It acts as an intermediate in the synthesis of various organic compounds. For example, tert-Butyl acetothioacetate is used in synthesizing 3-Acetyl-4-hydroxy-5,5-dimethylfuran-2(4H)-one, where tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate may serve a similar purpose (Fox & Ley, 2003).

Continuous Photo Flow Chemistry : This compound is used in the scale-up synthesis of deuterium-labeled cis-cyclobutane-1,3-Dicarboxylic acid derivatives, important for preparing biologically active compounds (Yamashita, Nishikawa, & Kawamoto, 2019).

Polymerization and Material Science

Anionic Polymerization : It plays a role in anionic polymerization processes, such as in the synthesis of polymers from methyl methacrylate using a carbanion pump system (Sheikh, Tharanikkarasu, Imae, & Kawakami, 2001).

Oligomerization : The compound is involved in the structural analysis of oligomers formed in polymerization processes, indicating its utility in understanding and developing new polymeric materials (Kawauchi, Nakamura, Kitayama, Padías, & Hall, 2005).

Catalysis and Organic Reactions

C-C/C-H Activation : It is used in the enantioselective synthesis of indanols via a rhodium-catalyzed C-C/C-H activation sequence, showcasing its role in catalytic processes (Seiser, Roth, & Cramer, 2009).

Acetylation Mechanism Study : The compound is also useful in studying the acetylation mechanisms of alcohols, contributing to a deeper understanding of chemical reaction pathways (Xu, Held, Kempf, Mayr, Steglich, & Zipse, 2005).

C3-Alkoxycarbonylation : In addition, it has been used in metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones, an eco-friendly approach to synthesizing bioactive compounds (Xie, Peng, Fan, Liu, Sun, Jiang, Wang, Cao, & He, 2019).

Lewis Acid-Assisted Polymerization : It is integral in the Lewis acid-assisted anionic polymerization of methyl cyclobutene-1-carboxylate, further showcasing its utility in advanced polymer synthesis (Kitayama, Kawauchi, Nakamura, Sufi, Padías, & Hall, 2004).

特性

IUPAC Name |

tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-10(2,3)15-9(14)12(8-13)6-11(4,5)7-12/h6-7H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDIVGWKDBETON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(C#N)C(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2836598.png)

![2-(2,2,2-Trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B2836609.png)

![Ethyl 2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)anilino]acetate](/img/structure/B2836612.png)

![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2836613.png)

![Methyl 9-(cyanomethyl)-1,4-dioxaspiro[4.4]nonane-9-carboxylate](/img/structure/B2836615.png)

![(2,4-Dimethoxyphenyl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2836617.png)

![methyl 2-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2836618.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-phenylpropanamide](/img/structure/B2836620.png)